2-(3-Ethoxyphenyl)-2-pentanol
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Overview
Description
2-(3-Ethoxyphenyl)-2-pentanol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)-2-pentanol typically involves the reaction of 3-ethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-(3-Ethoxyphenyl)-2-pentanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and phenyl ring play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-2-pentanol: Similar structure with a methoxy group instead of an ethoxy group.
2-(3-Hydroxyphenyl)-2-pentanol: Contains a hydroxy group on the phenyl ring.
2-(3-Chlorophenyl)-2-pentanol: Features a chlorine atom on the phenyl ring.
Uniqueness: 2-(3-Ethoxyphenyl)-2-pentanol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-ethoxyphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-9-13(3,14)11-7-6-8-12(10-11)15-5-2/h6-8,10,14H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZWMVDPMJNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=CC=C1)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255227 |
Source
|
Record name | Benzenemethanol, 3-ethoxy-α-methyl-α-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-11-1 |
Source
|
Record name | Benzenemethanol, 3-ethoxy-α-methyl-α-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3-ethoxy-α-methyl-α-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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